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molecular formula C9H8F3NO B1305673 2-Methyl-3-(trifluoromethyl)benzamide CAS No. 251651-26-0

2-Methyl-3-(trifluoromethyl)benzamide

Cat. No. B1305673
M. Wt: 203.16 g/mol
InChI Key: KIFNHEQJQVNAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048907B2

Procedure details

Borane tetrahydrofuran (1M, 39.4 ml, 39.4 mmol) was added to a solution of 2-methyl-3-trifluoromethyl benzamide (2 g, 9.85 mmol) in tetrahydrofuran (75 ml) and stirred at 70° C. for 5 hrs. LCMS showed incomplete reaction so heating at 70° C. under argon was continued overnight and then for a further 5 hrs following this. The reaction mixture was treated with 2N aqueous hydrogen chloride and stirred at 100° C. for 4 hrs and then left to cool over the weekend. The mixture was reduced to dryness undervacuum and then partitioned between dichloromethane and 2N aqueous sodium hydroxide. The organic layer was separated using a hydrophobic frit and reduced to give a residue which was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane). The solvent was evaporated and the residue taken up in diethyl ether and treated with 1M ethereal hydrogen chloride. The solid that precipitated was collected by filtration and this was then triturated with dichloromethane and after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g) was obtained as a white solid.
Quantity
39.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCC1.B.[CH3:7][C:8]1[C:16]([C:17]([F:20])([F:19])[F:18])=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([NH2:12])=O.[ClH:21]>O1CCCC1>[ClH:21].[CH3:7][C:8]1[C:16]([C:17]([F:18])([F:19])[F:20])=[CH:15][CH:14]=[CH:13][C:9]=1[CH2:10][NH2:12] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
39.4 mL
Type
reactant
Smiles
O1CCCC1.B
Name
Quantity
2 g
Type
reactant
Smiles
CC1=C(C(=O)N)C=CC=C1C(F)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
so heating at 70° C. under argon
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
for a further 5 hrs following
Duration
5 h
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 4 hrs
Duration
4 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool over the weekend
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and 2N aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash silica column chromatography (eluting with 0-5% 2N ammonia/methanol in dichloromethane)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
treated with 1M ethereal hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
this was then triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
after filtration 2-Methyl-3-(trifluoromethyl)phenyl]methyl}amine hydrochloride (1.4 g)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
Cl.CC1=C(C=CC=C1C(F)(F)F)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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